Propyl 2-hydroxypent-4-enoate
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Overview
Description
Propyl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C8H14O3 It is an ester derived from 2-hydroxypent-4-enoic acid and propanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-hydroxypent-4-enoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxypent-4-enoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the removal of water formed during the reaction can be achieved through azeotropic distillation to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-hydroxypent-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of propyl 2-oxopent-4-enoate.
Reduction: The double bond in the pent-4-enoate moiety can be reduced to form propyl 2-hydroxypentanoate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for the reduction of the double bond.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Propyl 2-oxopent-4-enoate
Reduction: Propyl 2-hydroxypentanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Propyl 2-hydroxypent-4-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It can be used in the preparation of polymers and other materials with specific properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
Industry: this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of propyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, resulting in the formation of 2-hydroxypent-4-enoic acid and propanol. The compound’s reactivity is influenced by the presence of the hydroxyl and ester functional groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
Propyl 2-hydroxypent-4-enoate can be compared with similar compounds such as:
Ethyl 2-hydroxypent-4-enoate: Similar in structure but with an ethyl group instead of a propyl group. It may exhibit slightly different reactivity and physical properties.
Methyl 2-hydroxypent-4-enoate: Contains a methyl group instead of a propyl group. It is often used in similar applications but may have different solubility and volatility characteristics.
Butyl 2-hydroxypent-4-enoate: Contains a butyl group, which can influence its hydrophobicity and reactivity compared to this compound.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications in different fields.
Properties
CAS No. |
922160-45-0 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
propyl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)8(10)11-6-4-2/h3,7,9H,1,4-6H2,2H3 |
InChI Key |
DSMNYAIQWDNKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(CC=C)O |
Origin of Product |
United States |
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